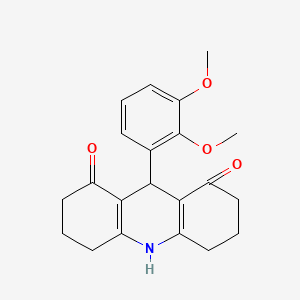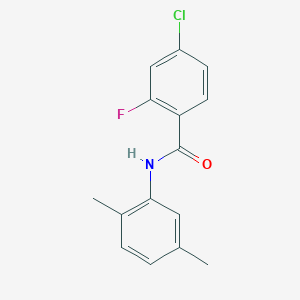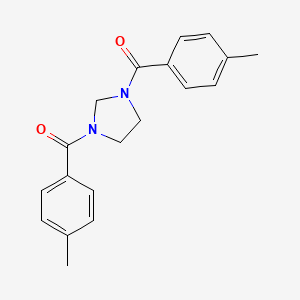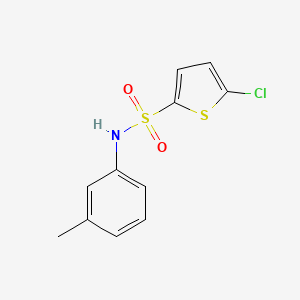
2-(2-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of a 2-chlorophenyl group and a 2-methylpropyl group attached to the benzodiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and benzoyl chloride.
Formation of Benzoyl Derivative: The aniline derivative undergoes acylation with benzoyl chloride in the presence of a base such as pyridine to form the benzoyl derivative.
Cyclization: The benzoyl derivative is then subjected to cyclization under acidic or basic conditions to form the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or its interactions with biological targets.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-1H-benzimidazole: Similar structure but lacks the 2-methylpropyl group.
2-(2-chlorophenyl)-1H-1,3-benzothiazole: Contains a sulfur atom in the diazole ring instead of nitrogen.
2-(2-chlorophenyl)-1-(2-methylpropyl)-1H-1,2,3-benzotriazole: Contains an additional nitrogen atom in the diazole ring.
Uniqueness
2-(2-chlorophenyl)-1-(2-methylpropyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives. Its unique structure may result in different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2/c1-12(2)11-20-16-10-6-5-9-15(16)19-17(20)13-7-3-4-8-14(13)18/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHKWBXBESGKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5768250.png)
![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)

![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)

![N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5768291.png)

![3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)
![3-{[(4-chlorophenyl)sulfanyl]acetyl}-2H-chromen-2-one](/img/structure/B5768324.png)
![2-(2-chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5768335.png)


![N-[(2-methoxyphenyl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5768346.png)

